molecular formula C17H18ClN3O3 B2739137 2-(4-chlorophenoxy)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide CAS No. 2034320-39-1

2-(4-chlorophenoxy)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide

Cat. No.: B2739137
CAS No.: 2034320-39-1
M. Wt: 347.8
InChI Key: RHBHZAUZAXZOMM-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide is a useful research compound. Its molecular formula is C17H18ClN3O3 and its molecular weight is 347.8. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Derivatives like 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides have been synthesized and evaluated for their antibacterial and antifungal activities against various pathogenic microorganisms, with some compounds showing promising activities. This indicates potential applications in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Herbicidal Activity

2-(5-isoxazolyloxy)acetamide derivatives have been synthesized and assessed for herbicidal activities against upland field plants. Potent herbicidal activity was observed with compounds carrying specific groups on the oxyacetamide oxygen, suggesting their use as herbicides (Kai, Horita, Miki, Ide, & Takase, 1998).

Structural Studies and Potential Pesticide Application

New powder diffraction data for derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, potential pesticides, were reported, providing insights into their structural aspects for potential application in pesticide development (Olszewska, Tarasiuk, & Pikus, 2009).

Photovoltaic Efficiency and Ligand-Protein Interactions

Benzothiazolinone acetamide analogs have been studied for their photovoltaic efficiency and ligand-protein interactions, indicating potential applications in dye-sensitized solar cells and pharmaceuticals (Mary et al., 2020).

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-21-17(23)9-11-8-13(4-7-15(11)20-21)19-16(22)10-24-14-5-2-12(18)3-6-14/h2-3,5-6,9,13H,4,7-8,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBHZAUZAXZOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.